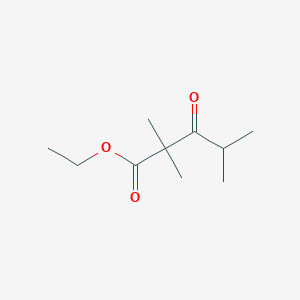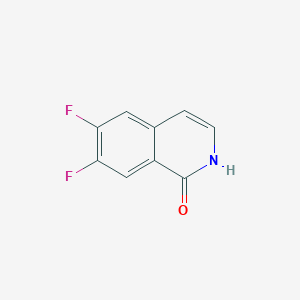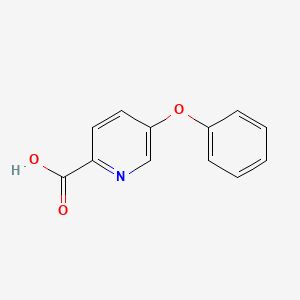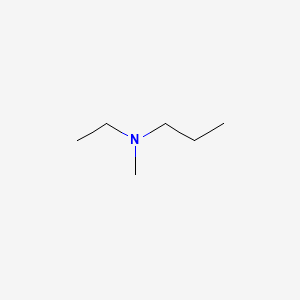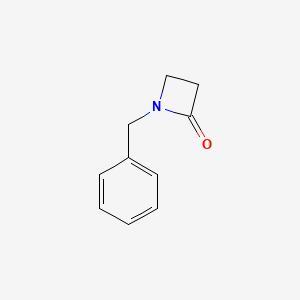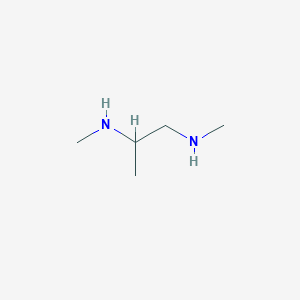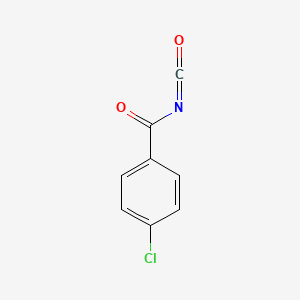
1,5-Hexadiene-2,5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1,5-Hexadiene-2,5-dicarboxylic acid is a chemical compound . It is a derivative of 1,5-Hexadiene, which is a colorless, volatile liquid . It is used as a crosslinking agent and precursor to a variety of other compounds .
Synthesis Analysis
1,5-Hexadiene is produced commercially by the ethenolysis of 1,5-cyclooctadiene . The catalyst is derived from Re2O7 on alumina . A laboratory-scale preparation involves reductive coupling of allyl chloride using magnesium . Another method involves placing magnesium chips in a reaction bottle, then dropping the solution of anhydrous 3-chloro-1-propylene and anhydrous diethyl ether, then adding a small particle of iodine and stirring .Molecular Structure Analysis
The molecular structure of 1,5-Hexadiene, the parent compound of this compound, is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI isInChI=1S/C6H10/c1-3-5-6-4-2/h3-4H,1-2,5-6H2 . Chemical Reactions Analysis
The Diels-Alder reaction is a common reaction involving dienes like 1,5-Hexadiene . This reaction can be considered as a [4 + 2] cycloaddition, resulting in the formation of a six-membered ring .Physical And Chemical Properties Analysis
1,5-Hexadiene is a colorless, volatile liquid . It has a boiling point of 59–60 °C . The molar mass is 82.146 g·mol−1 .Safety and Hazards
Eigenschaften
CAS-Nummer |
4481-41-8 |
|---|---|
Molekularformel |
C8H10O4 |
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
2,5-dimethylidenehexanedioic acid |
InChI |
InChI=1S/C8H10O4/c1-5(7(9)10)3-4-6(2)8(11)12/h1-4H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
XOHQCRHNNARNFP-UHFFFAOYSA-N |
SMILES |
C=C(CCC(=C)C(=O)O)C(=O)O |
Kanonische SMILES |
C=C(CCC(=C)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





